![molecular formula C65H42 B14237179 9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) CAS No. 460347-61-9](/img/structure/B14237179.png)
9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) is a complex organic compound known for its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) typically involves multiple steps of organic reactions. The process begins with the preparation of the fluorene and anthracene derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrocarbon derivatives .
科学研究应用
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as π-π stacking and hydrogen bonding, which contribute to its effects. These interactions can influence the behavior of biological systems and materials, leading to diverse applications .
相似化合物的比较
Similar Compounds
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate: A related compound with similar structural features but different functional groups.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[1-(2,3-dichlorophenyl)methanimine]: Another compound with a fluorene core, used in different chemical contexts.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[2-(4-methoxyphenyl)acetamide]: A compound with similar structural motifs but distinct functional properties.
Uniqueness
The uniqueness of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) lies in its combination of fluorene and anthracene units, which impart specific electronic and photophysical properties. These characteristics make it particularly valuable in applications such as OLEDs and photovoltaic cells, where efficient light absorption and emission are crucial .
属性
CAS 编号 |
460347-61-9 |
|---|---|
分子式 |
C65H42 |
分子量 |
823.0 g/mol |
IUPAC 名称 |
9-phenyl-10-[4-[9-[4-(10-phenylanthracen-9-yl)phenyl]fluoren-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C65H42/c1-3-19-43(20-4-1)61-51-25-7-11-29-55(51)63(56-30-12-8-26-52(56)61)45-35-39-47(40-36-45)65(59-33-17-15-23-49(59)50-24-16-18-34-60(50)65)48-41-37-46(38-42-48)64-57-31-13-9-27-53(57)62(44-21-5-2-6-22-44)54-28-10-14-32-58(54)64/h1-42H |
InChI 键 |
FCIZYCDVAFGAPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
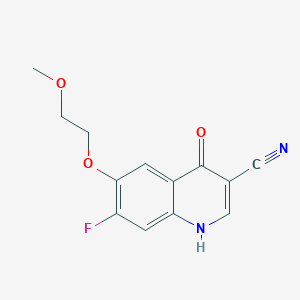
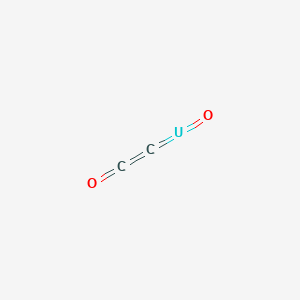
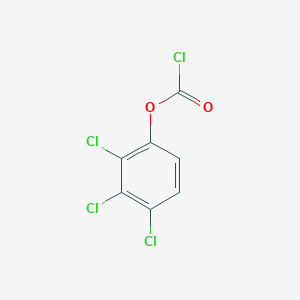
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
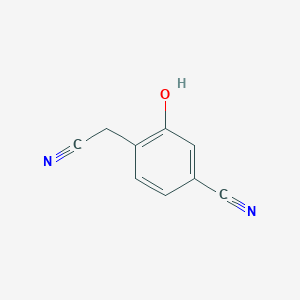
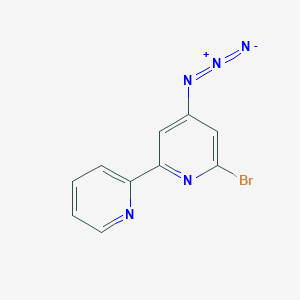
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
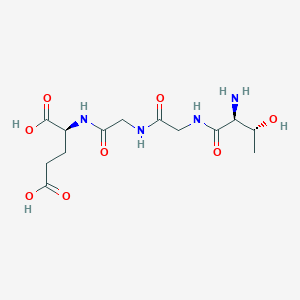
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
